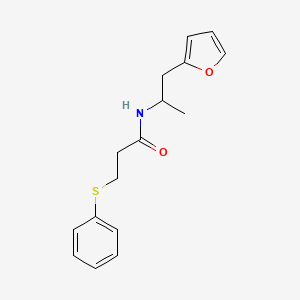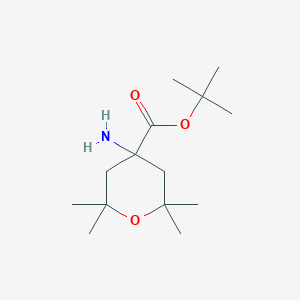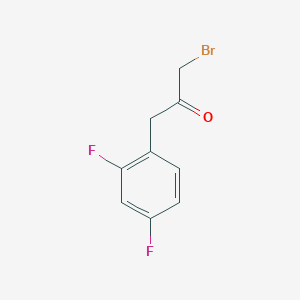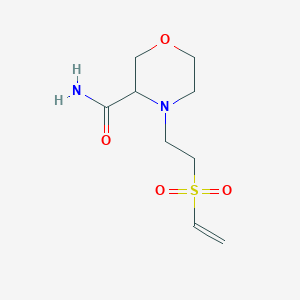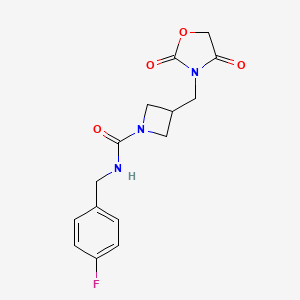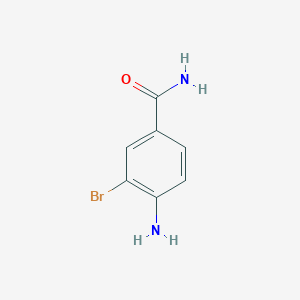
2-(4-Bromophenyl)-1-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-phenylnaphthalene (2-BP-1-PN) is a synthetic compound that has been studied extensively in recent years. It has a variety of applications in scientific research and has been used in a number of lab experiments.
Applications De Recherche Scientifique
Arylnaphthalene Synthesis
Arylnaphthalene lignans, including 2-(4-Bromophenyl)-1-phenylnaphthalene, are significant due to their anticancer and antiviral properties. A study by Eghbali, Eddy, and Anastas (2008) explored a one-pot synthesis of these compounds, which involved multicomponent coupling reactions. This approach aimed to simplify the synthesis process and potentially enhance regioselectivity through electronic property tuning (Eghbali, Eddy, & Anastas, 2008).
Borepin Synthesis
In the context of synthesizing borepins, a class of molecules with potential applications in various fields, a two-step synthesis sequence was developed. This sequence utilized bromonaphthalene derivatives, which likely includes 2-(4-Bromophenyl)-1-phenylnaphthalene or similar compounds. The process involved nucleophilic substitution reactions and a Ni-mediated Yamamoto reaction, indicating a possible application of these bromonaphthalene derivatives in complex molecular synthesis (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).
Polynaphthalene Networks
Polynaphthalene networks, potentially using 2-(4-Bromophenyl)-1-phenylnaphthalene, have been explored for applications in materials science. Smith, Babb, Snelgrove, Townsend, and Martin (1998) detailed the use of such networks as potential replacements for current dielectric materials in integrated circuits. Their synthesis involved a Bergman cyclopolymerization process, indicating the utility of these compounds in advanced material synthesis (Smith, Babb, Snelgrove, Townsend, & Martin, 1998).
Photoluminescence and Fluorescence
Several studies have explored the photoluminescent and fluorescent properties of compounds related to 2-(4-Bromophenyl)-1-phenylnaphthalene. For example, Goněc et al. (2017) investigated halogenated 1-hydroxynaphthalene-2-carboxanilides, which exhibited inhibitory activity in photosynthetic electron transport and showed photoluminescence properties (Goněc, Kos, Pesko, Doháňošová, Oravec, Liptaj, Kráľová, & Jampílek, 2017).
Synthesis of 2-Phenylnaphthalenes
In organic synthesis, protocols have been developed for the synthesis of 2-phenylnaphthalenes, which could potentially include or be related to 2-(4-Bromophenyl)-1-phenylnaphthalene. Wang, Zhang, Ding, Zhou, Wang, Jiang, and Liu (2011) described a gold-catalyzed dimerization process for the synthesis of 2-phenylnaphthalenes, indicating the versatility of these compounds in synthetic chemistry (Wang, Zhang, Ding, Zhou, Wang, Jiang, & Liu, 2011).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-phenylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22(21)18-7-2-1-3-8-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYSUQUUWWPGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

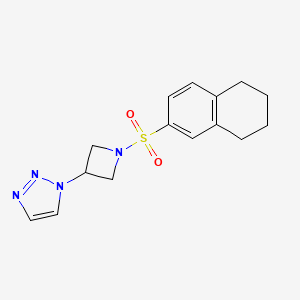
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2977446.png)


![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylaldehyde](/img/structure/B2977452.png)


